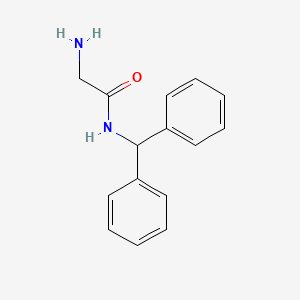

2-amino-N-benzhydrylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-benzhydrylacetamide is an organic compound with the molecular formula C15H16N2O It is a derivative of acetamide, featuring an amino group and a benzhydryl group attached to the acetamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzhydrylacetamide typically involves the reaction of benzhydrylamine with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The general reaction scheme is as follows:

[ \text{C6H5CH2NH2} + \text{(CH3CO)2O} \rightarrow \text{C6H5CH2NHCOCH3} + \text{CH3COOH} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oximes or nitriles.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Substituted amides, alkylated products.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-amino-N-benzhydrylacetamide has the molecular formula C15H15N1O1 and a molecular weight of approximately 225.28 g/mol. The compound features a benzhydryl group, which contributes to its lipophilicity and potential for interacting with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, compounds designed with dual inhibitory activities against breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylases (HDAC) have shown promising antiproliferative effects against leukemia and prostate cancer cell lines . This dual-targeting approach enhances therapeutic efficacy by simultaneously disrupting multiple pathways involved in cancer progression.

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests its potential as a therapeutic candidate for managing inflammatory diseases. Research indicates that derivatives of N-benzhydryl compounds can act as inhibitors of phospholipase enzymes, which are crucial in the biosynthesis of inflammatory mediators such as leukotrienes and prostaglandins . By modulating these pathways, this compound may contribute to the development of novel anti-inflammatory drugs.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of benzhydryl amines with acetic anhydride or acetyl chloride. This method allows for efficient production of the compound while maintaining high yields. The versatility in synthesis also facilitates the creation of diverse derivatives for further biological evaluation .

Biomass-Derived Precursors

Innovative approaches to synthesizing amides from biomass-derived materials have been explored, enhancing the sustainability aspect of chemical production. The utilization of renewable resources not only reduces environmental impact but also provides a cost-effective route for producing compounds like this compound .

Case Studies

Mécanisme D'action

The mechanism of action of 2-amino-N-benzhydrylacetamide involves its interaction with biological molecules through its amino and amide functional groups. These interactions can lead to the inhibition of enzymes or modulation of receptor activity. The compound can form hydrogen bonds and other non-covalent interactions with target proteins, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Benzhydrylamine: Similar in structure but lacks the acetamide group.

N-benzhydrylacetamide: Lacks the amino group.

2-Aminoacetamide: Lacks the benzhydryl group.

Uniqueness: 2-Amino-N-benzhydrylacetamide is unique due to the presence of both the benzhydryl and amino groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Activité Biologique

2-Amino-N-benzhydrylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzhydrylamine with acetic anhydride or acetyl chloride. The resulting compound can be purified through recrystallization or chromatography techniques. Various studies have explored modifications to enhance its biological properties, particularly in the context of cancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the dual inhibitory properties of this compound against specific cancer cell lines. For instance, it has been evaluated for its ability to inhibit Bcr-Abl and histone deacetylase (HDAC) activities, both of which are critical in cancer progression. The compound exhibited significant antiproliferative effects on human leukemia cell lines (K562) and prostate cancer cell lines (DU145) .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. In one study, derivatives of this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were more effective than standard antibiotics, suggesting their potential as new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Anticancer Mechanism : The inhibition of HDAC leads to altered gene expression profiles that can induce apoptosis in cancer cells. Additionally, the inhibition of Bcr-Abl signaling disrupts pathways crucial for tumor growth and survival .

- Antimicrobial Mechanism : The antimicrobial action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells. This oxidative damage can compromise cellular integrity and function, ultimately resulting in bacterial cell death .

Case Study 1: Anticancer Efficacy

A study published in 2016 reported that several synthesized derivatives of this compound demonstrated significant cytotoxicity against leukemia cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial evaluation, derivatives of this compound were tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives had MIC values comparable to or lower than those of established antibiotics, highlighting their potential therapeutic applications .

Data Summary

Propriétés

IUPAC Name |

2-amino-N-benzhydrylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHLBENYRHCCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.